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An In-depth Technical Guide on the Theoretical Properties of 4-Ethyl-2,2-dimethylheptane

Abstract
4-Ethyl-2,2-dimethylheptane is a branched-chain alkane, one of the 159 structural isomers of undecane (C₁₁H₂₄).[1][2] As with

all alkanes, its molecular structure is defined by single covalent bonds between sp³-hybridized carbon atoms, resulting in a

molecule with significant conformational flexibility and low chemical reactivity.[3][4] This guide provides a comprehensive

theoretical examination of its core properties, intended for researchers, chemists, and drug development professionals who may

encounter such structures in complex hydrocarbon mixtures, as non-polar solvents, or as reference compounds. We will delve

into its structural characteristics, predict its conformational landscape, and outline methodologies for the computational

prediction of its spectroscopic and thermodynamic properties, thereby providing a framework for understanding its behavior at a

molecular level.

Part 1: Molecular Identity and Physicochemical Properties
4-Ethyl-2,2-dimethylheptane's structure consists of a seven-carbon heptane backbone, substituted with an ethyl group at the

fourth carbon and two methyl groups at the second carbon.[5] This high degree of branching significantly influences its physical

properties when compared to its linear isomer, n-undecane. Generally, increased branching disrupts intermolecular van der

Waals forces, leading to a lower boiling point than the straight-chain counterpart (n-undecane boils at 196 °C).[1][6]

Core Molecular Identifiers
Identifier Value Source

IUPAC Name 4-ethyl-2,2-dimethylheptane [7]

CAS Number 62016-46-0 [7][8]

Molecular Formula C₁₁H₂₄ [7][8]

Molecular Weight 156.31 g/mol [7][9]

Canonical SMILES CCCC(CC)CC(C)(C)C [7]

InChI
InChI=1S/C11H24/c1-6-8-10(7-2)9-

11(3,4)5/h10H,6-9H2,1-5H3
[7][8]

InChIKey BJOUMNMMNSZESV-UHFFFAOYSA-N [7][8]
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The following table summarizes key physical and chemical properties. Experimental values are prioritized, with computationally

predicted values included to provide a more complete profile.

Property Value Method Source

Boiling Point 168.4 °C Experimental [10]

XLogP3-AA 5.4 Computed [7][9]

Hydrogen Bond Donor Count 0 Computed [9]

Hydrogen Bond Acceptor

Count
0 Computed [9]

Rotatable Bond Count 5 Computed [9]

Topological Polar Surface Area 0 Å² Computed [7]

graph "Molecular_Structure" {

layout=neato;

node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

// Heptane Backbone

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1.5,0!"];

C3 [label="C", pos="2.5,1!"];

C4 [label="C", pos="4,1!"];

C5 [label="C", pos="5,0!"];

C6 [label="C", pos="6.5,0!"];

C7 [label="C", pos="7.5,1!"];

// Methyl groups on C2

C2_M1 [label="C", pos="1.5,-1.2!"];

C2_M2 [label="C", pos="1.5,1.2!"];

// Ethyl group on C4

C4_E1 [label="C", pos="4.5,2.2!"];

C4_E2 [label="C", pos="6,2.2!"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;
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C5 -- C6;

C6 -- C7;

C2 -- C2_M1;

C2 -- C2_M2;

C4 -- C4_E1;

C4_E1 -- C4_E2;

}

Caption: 2D representation of 4-Ethyl-2,2-dimethylheptane.

Part 2: Conformational Analysis and Molecular Dynamics
The presence of five rotatable single C-C bonds gives 4-Ethyl-2,2-dimethylheptane a complex conformational landscape.[9]

Conformational analysis is crucial as the molecule's dominant shape in a given environment dictates its physical properties and

steric interactions. The thermodynamic stability of branched alkanes is a complex phenomenon; contrary to simple steric

arguments, density functional theory (DFT) studies have shown that branched alkanes are more stable than their linear

counterparts due to favorable electrostatic and quantum mechanical effects, not because of lower steric energy.[11]

Theoretical Protocol for Conformational Search
A robust method for identifying the lowest energy conformers involves a multi-step computational approach. This protocol

ensures a thorough exploration of the potential energy surface.

Step 1: Initial Conformer Generation:

Utilize a stochastic or systematic search algorithm (e.g., Monte Carlo, Low-Mode search) with a molecular mechanics (MM)

force field (e.g., MMFF94 or OPLS3e). This rapidly generates a diverse set of hundreds or thousands of potential conformers.

Step 2: Geometry Optimization and Filtering:

Each generated conformer is subjected to geometry optimization using the same MM force field to find the nearest local

energy minimum.

Duplicate structures are removed, and the conformers are filtered based on a relative energy window (e.g., retaining all

structures within 10 kcal/mol of the lowest energy structure found).

Step 3: Quantum Mechanical Refinement:

The filtered set of low-energy conformers is then re-optimized using a higher level of theory, typically DFT. A functional like

B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)) provides a good balance of accuracy and computational cost for

alkanes.[11]

Step 4: Final Energy Calculation and Population Analysis:

Single-point energy calculations are performed on the DFT-optimized structures using a larger basis set (e.g., 6-311+G(d,p))

to obtain more accurate relative energies (ΔE).

Gibbs free energies (ΔG) are calculated by including zero-point vibrational energy and thermal corrections.
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The equilibrium population of each conformer at a given temperature (T) is then determined using the Boltzmann distribution

equation.

Molecular Mechanics (MM) Stage Quantum Mechanics (QM) Stage

Initial 3D Structure Generate Conformers
(e.g., Monte Carlo)

Optimize & Filter
(Energy Window)

DFT Geometry
Optimization

(e.g., B3LYP/6-31G(d))

Low-Energy
Candidates Refined Energy

Calculation
(e.g., M06-2X/6-311+G(d,p))

Boltzmann Population
Analysis

Global Minimum
& Stable Conformers

Click to download full resolution via product page

Caption: Workflow for a comprehensive conformational analysis.

Part 3: Predicted Spectroscopic Signatures
While experimental spectra for 4-Ethyl-2,2-dimethylheptane are not readily available in public databases, its spectroscopic

features can be accurately predicted using computational methods. These predictions are invaluable for identifying the

compound in complex mixtures or for verifying its structure upon synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to molecular symmetry, the 11 carbon atoms and 24 hydrogen atoms give rise to a smaller number of unique signals.

¹³C NMR: We predict 9 unique carbon signals. The quaternary carbon at position 2 (C2) and the three methyl carbons

attached to it will have distinct chemical shifts. The two carbons of the ethyl group are non-equivalent, as are the remaining

carbons of the heptane chain.

¹H NMR: The protons on each unique carbon environment will have distinct chemical shifts and coupling patterns. The nine

protons of the C(CH₃)₃ group (tert-butyl) are expected to produce a large singlet. The CH₂ and CH₃ protons of the ethyl group

will show a characteristic quartet and triplet, respectively, due to coupling.

Computational Protocol for NMR Prediction:

Obtain the global minimum energy conformer from the analysis in Part 2.

Perform a geometry optimization and frequency calculation at a DFT level (e.g., B3LYP/6-311+G(d,p)).

Run an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and a

specialized basis set (e.g., pcSseg-2).

Calculated absolute shieldings are converted to chemical shifts by referencing against a concurrently calculated

tetramethylsilane (TMS) standard.

Infrared (IR) Spectroscopy
The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.[3]

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.
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C-H Bending:

Methyl (CH₃) groups will show characteristic bending vibrations around 1450-1470 cm⁻¹ and 1375 cm⁻¹. The gem-dimethyl

group at C2 may show a split peak in this region.

Methylene (CH₂) groups will exhibit scissoring vibrations near 1465 cm⁻¹.

Mass Spectrometry (MS)
Under Electron Ionization (EI), 4-Ethyl-2,2-dimethylheptane will fragment to produce a series of carbocations. The

fragmentation pattern is dictated by the stability of the resulting cations, with tertiary and secondary carbocations being more

stable and thus more abundant.

Predicted Fragmentation Pathway:

Molecular Ion (M⁺): A peak at m/z = 156, which may be weak or absent.

Loss of a Methyl Group (M-15): Cleavage of a methyl group from the tert-butyl end to form a stable tertiary carbocation at m/z

= 141. This is expected to be a major fragment.

Loss of an Ethyl Group (M-29): Cleavage of the ethyl group at C4, resulting in a fragment at m/z = 127.

Loss of a Propyl Group (M-43): Cleavage at the C4-C5 bond, leading to a fragment at m/z = 113.

Loss of a tert-Butyl Group (M-57): Cleavage at the C2-C3 bond to form a prominent peak at m/z = 99 and a corresponding

tert-butyl cation at m/z = 57. The m/z = 57 peak is often the base peak for molecules containing a tert-butyl group.

[C11H24]⁺˙
m/z = 156

[C10H21]⁺
m/z = 141

- •CH3

[C9H19]⁺
m/z = 127

- •CH2CH3

[C7H15]⁺
m/z = 99

- •C(CH3)3

[C4H9]⁺
m/z = 57

(Base Peak)

tert-butyl cation

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway in EI-MS.

Part 4: Chemical Reactivity and Applications
As a saturated hydrocarbon, 4-Ethyl-2,2-dimethylheptane is chemically inert under most conditions. Its C-C and C-H bonds

are strong and non-polar, making it resistant to attack by acids, bases, and most oxidizing and reducing agents.
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Combustion: Like all alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water,

releasing a significant amount of energy.[3][12] This is its most relevant reaction in the context of fuels.

Radical Halogenation: In the presence of UV light or high temperatures, it can react with halogens (e.g., Cl₂, Br₂) via a free-

radical chain reaction.[12] The reaction is non-selective and will produce a complex mixture of halogenated isomers.

Pyrolysis (Cracking): At very high temperatures and in the absence of oxygen, the C-C bonds can break, leading to a mixture

of smaller alkanes and alkenes.[12]

Its primary utility in research and industry stems from its physical properties. Its non-polar nature and specific boiling point make

it a potential component of solvent mixtures or specialized fuels. In drug development, its high lipophilicity (indicated by a

calculated XLogP3 of 5.4) means it could serve as a model for highly non-polar environments, though it is generally considered

biologically inert.[1][9]

Conclusion
The theoretical properties of 4-Ethyl-2,2-dimethylheptane paint a picture of a classic branched alkane: a conformationally

flexible, non-polar, and chemically stable molecule. By applying modern computational chemistry techniques, we can move

beyond this general description to predict specific, quantitative data for its conformational preferences, spectroscopic

signatures, and thermodynamic stability. The methodologies outlined in this guide provide a robust framework for the in-silico

characterization of this and other complex alkanes, enabling their identification, differentiation, and the prediction of their

behavior in various scientific and industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]
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